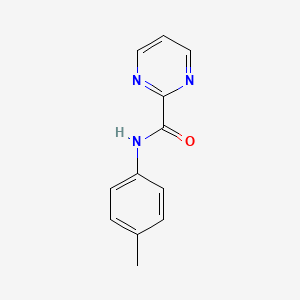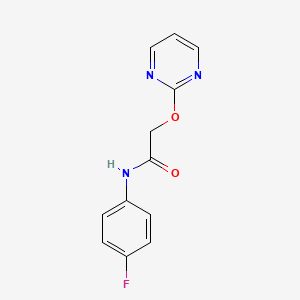
1-(2,4-dimethoxyphenyl)-1H-tetrazole
Übersicht
Beschreibung
1-(2,4-dimethoxyphenyl)-1H-tetrazole is a compound of interest within the chemical and pharmaceutical fields due to its tetrazole moiety. Tetrazoles are known for their bioisosteric similarity to carboxylic acids and amides, offering metabolic stability and unique physicochemical properties which are advantageous in drug design and synthesis of materials.
Synthesis Analysis
The synthesis of 1-(2,4-dimethoxyphenyl)-1H-tetrazole and related compounds typically involves the use of multicomponent reactions (MCRs), providing a convergent approach to tetrazole derivatives. These methods are prized for their ability to introduce both novelty and diversity into the compounds being synthesized, with tetrazole derivatives being accessible through reactions involving amines, triethyl orthoformate, and sodium azide, catalyzed by various agents such as ytterbium triflate hydrate (Su et al., 2006).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives, including “1-(2,4-dimethoxyphenyl)-1H-tetrazole”, can be elucidated using techniques such as X-ray diffraction. These analyses reveal the geometry, conformation, and electronic structure of the compounds, aiding in the understanding of their reactivity and properties (Askerov et al., 2019).
Chemical Reactions and Properties
Tetrazole compounds undergo various chemical reactions, including nucleophilic substitution and cycloaddition, which can be exploited to modify the chemical structure and introduce functional groups. The reactivity of these compounds often depends on the substituents present on the tetrazole ring and the surrounding chemical environment (Neochoritis et al., 2019).
Physical Properties Analysis
The physical properties of tetrazole derivatives, such as melting point, solubility, and crystal structure, can be significantly influenced by the nature of the substituents on the tetrazole ring. These properties are crucial for the compound's application in material science and pharmaceuticals, affecting its stability, solubility, and formulation (Askerov et al., 2019).
Chemical Properties Analysis
The chemical properties of “1-(2,4-dimethoxyphenyl)-1H-tetrazole”, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the electronic structure of the tetrazole ring and the electron-donating or withdrawing nature of the substituents. These properties are essential for understanding the behavior of tetrazole compounds in chemical reactions and their potential biological activity (Neochoritis et al., 2019).
Wissenschaftliche Forschungsanwendungen
Tetrazole Derivatives in Medicinal Chemistry
Tetrazole derivatives, including 1-(2,4-dimethoxyphenyl)-1H-tetrazole, are crucial in medicinal chemistry and drug design due to their bioisosterism with carboxylic acid and amide moieties, metabolic stability, and other beneficial physicochemical properties. Their exact binding mode and chemical behavior in medicinal applications, however, are not fully understood. Multicomponent reaction (MCR) chemistry provides access to these compounds, offering novelty, diversity, and complexity (Neochoritis, Zhao, & Dömling, 2019).
Synthesis and Characterization of Tetrazole Ligands
The synthesis of tetrazole ligands, including those with 5-aryloxytetrazoles (e.g., 2,6-dimethoxyphenoxy), has been achieved through reactions involving phenol derivatives and cyanogen bromide. These ligands' reactions with silver and mercury salts in methanol have been characterized by various spectroscopy methods (Dadrass, Pesyan, & Sarikhani, 2011).
Structural Studies and Crystallography
Structural studies of tetrazole derivatives, including variants like (Z)-5-[2-(benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole, reveal insights into their molecular arrangements. These molecules are linked into hydrogen-bonded chains, which are crucial for understanding their properties and potential applications (Penthala, Yadlapalli, Parkin, & Crooks, 2016).
Application in Energetic Materials
Tetrazole derivatives, like 1-(2,4-dimethoxyphenyl)-1H-tetrazole, are researched for their potential use in energetic materials. This includes studying their synthesis, characterization, and investigation of their energetic properties through techniques like DSC and bomb calorimetric measurements, which are essential for understanding their suitability as energetic compounds (Heppekausen, Klapötke, & Sproll, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-14-7-3-4-8(9(5-7)15-2)13-6-10-11-12-13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTYJDATGDICED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=NN=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-1H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5507658.png)

![2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5507673.png)


![4-[(3-methylphenyl)amino]-N'-(3-pyridinylmethylene)butanohydrazide](/img/structure/B5507678.png)
![methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5507684.png)

![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5507708.png)
![ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate](/img/structure/B5507710.png)
![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5507713.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5507719.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate](/img/structure/B5507724.png)